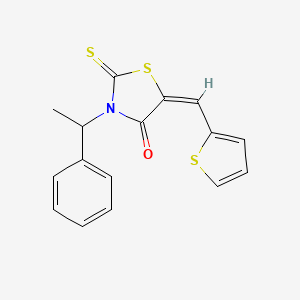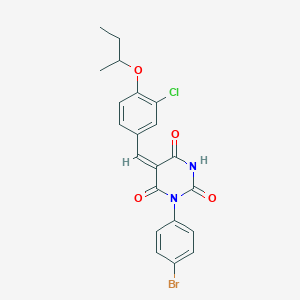![molecular formula C13H7IN2O2 B5396802 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)
6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, also known as IPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPPD is a heterocyclic compound that contains a pyrrolopyridine core structure with an iodophenyl group attached to it.
Wirkmechanismus
The mechanism of action of 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation. 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle. By inhibiting CDK activity, 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione may prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been shown to have several biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and antioxidant activities. In vitro studies have demonstrated that 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes, which may contribute to its anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its high purity and yield, which makes it a reliable and efficient building block for the synthesis of novel materials and compounds. However, one limitation of 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is its limited solubility in certain solvents, which may make it difficult to work with in some experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. One direction is to further investigate its potential as an anticancer agent and explore its mechanism of action in more detail. Another direction is to explore its potential applications in materials science and organic electronics, and develop new materials and devices based on 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione and its potential applications in other fields.
Synthesemethoden
The synthesis of 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione involves the reaction of 3-iodoaniline with a pyrrolopyridine derivative in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling reaction, which results in the formation of 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. This method has been optimized to produce high yields of pure 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, making it a reliable and efficient method for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the proliferation of cancer cells. In materials science, 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been used as a building block for the synthesis of novel materials with unique properties. In organic electronics, 6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Eigenschaften
IUPAC Name |
6-(3-iodophenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7IN2O2/c14-8-3-1-4-9(7-8)16-12(17)10-5-2-6-15-11(10)13(16)18/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEGHOXBLJIXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![ethyl 1-[3-(2-allyl-4-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396742.png)
![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)




![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)